molecular formula C9H12O B054341 4-Cyclopentylbut-3-yn-2-one CAS No. 116815-83-9

4-Cyclopentylbut-3-yn-2-one

Cat. No. B054341
M. Wt: 136.19 g/mol
InChI Key: SXIFUCHHJQLNCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclopentylbut-3-yn-2-one can be analyzed using various techniques. For instance, tools like “What is This?” (WIT) can provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research . Another tool, MolView, allows for the conversion of a 2D structural formula into a 3D model .

Scientific Research Applications

  • Palladium-Catalyzed Synthesis : It is used in the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, which undergoes oxidative cyclization–alkoxycarbonylation (Gabriele et al., 2000). Another study demonstrated its use in palladium(II)-mediated cyclization–carbonylation to facilitate access to 2-cyclopentenone carboxylates (Kato et al., 2002).

  • Moore Cyclizations : The thermal rearrangements of 3-heteroatom-pent-1-en-4-yn-1-ones, including 4-Cyclopentylbut-3-yn-2-one, were studied to understand the cyclizations to oxo-hetero-cyclopentadien-di-yl (Schreiner & Bui, 2006).

  • Biological Activities : In a study on lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic Schiff base ligands, 4-Cyclopentylbut-3-yn-2-one derivatives displayed biological activities, showing potential as antibacterial and anticancer drugs (Deghadi & Mohamed, 2022).

  • Antiviral Properties : It's also been used in the synthesis of carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives to evaluate their antiviral potential against various viruses (Patil et al., 1992).

  • Organometallic Chemistry : This compound is involved in the formation and molecular structures of organometallic complexes, as studied by Rogers et al. (Rogers et al., 1981).

  • Microwave-Assisted Cycloaddition Reactions : It plays a role in cycloaddition reactions, a key method in synthetic organic chemistry for creating cyclic compounds (Appukkuttan et al., 2010).

  • Hole-Transport Material for Solar Cells : A study explored its application in the development of cyclopenta[hi]aceanthrylene-based dopant-free hole transport material for solar cells (Zhang et al., 2019).

  • Photocycloaddition of Enynones : In another application, enynones (4-acylbut-1-en-3-ynes) underwent photocycloaddition with alkenes to form new compounds (Inhuelsen & Margaretha, 2010).

properties

IUPAC Name

4-cyclopentylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIFUCHHJQLNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentylbut-3-yn-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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